molecular formula C11H16N2O3 B13475099 tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

Cat. No.: B13475099
M. Wt: 224.26 g/mol
InChI Key: DYORGPQFXGZULQ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-5-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

tert-butyl chloroformate+3-amino-5-hydroxyanilinetert-butyl N-(3-amino-5-hydroxyphenyl)carbamate\text{tert-butyl chloroformate} + \text{3-amino-5-hydroxyaniline} \rightarrow \text{this compound} tert-butyl chloroformate+3-amino-5-hydroxyaniline→tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology: It can be used to modify amino acids and peptides, aiding in the investigation of biological pathways .

Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,12H2,1-3H3,(H,13,15)

InChI Key

DYORGPQFXGZULQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)O

Origin of Product

United States

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